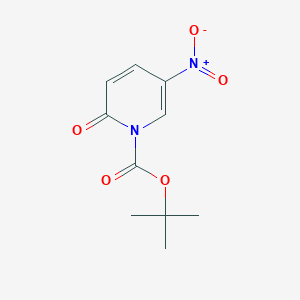

tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate

Descripción general

Descripción

Tert-Butyl 5-nitro-2-oxopyridine-1(2H)-carboxylate is a chemical compound with the molecular formula C12H14N2O5. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties. In

Aplicaciones Científicas De Investigación

Nitroxides in Biophysics and Biomedical Research

Nitroxides, including tert-butyl nitroxides, are extensively used as molecular probes and labels in biophysics, structural biology, and biomedical research. The redox properties of these nitroxides depend on their ring size and the electronic and steric effects of their substituents. Studies have shown their high resistance to chemical reduction, which is crucial for their application in various biomedical fields (Zhurko et al., 2020).

Supramolecular Chemistry

Substituted oxopyrrolidine analogues, similar to tert-butyl oxopyrrolidine derivatives, demonstrate fascinating supramolecular assemblies. These structures can form despite lacking traditional hydrogen bond donor and acceptor systems, influenced significantly by weak intermolecular interactions like C-H...O and C-H...π. Such insights are crucial for understanding the conformation and assembly of these molecules in various applications (Samipillai et al., 2016).

Applications in Sensorics and Smart Materials

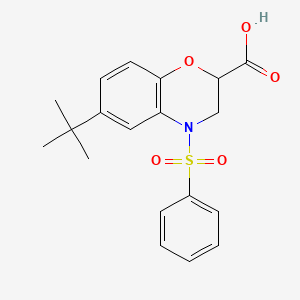

Tert-butyl substituted phthalocyanine derivatives are notable for their unique structures, which can be applied in sensorics and smart material production. The combination of tert-butyl groups with other functional groups like carboxyl can enhance solubility in various solvents, making these compounds suitable for use in sensors and other smart materials (Vashurin et al., 2018).

Molecular Structure Analysis

The study of molecular structures of tert-butyl substituted compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, is crucial. X-ray crystallographic analysis provides insights into the molecular structure, which is pivotal for applications in drug design and materials science (Moriguchi et al., 2014).

Radioprotection Drugs

Nitroxyl compounds, including tert-butyl nitroxyl radicals, have been explored as potential radioprotection drugs. The synthesis and evaluation of such compounds, especially in the context of their cytotoxic and radioprotective effects, contribute significantly to the development of new radioprotectors (Qin et al., 2009).

Stability in Water

The synthesis and analysis of tert-butyl substituted compounds reveal their persistence and stability in water. Such properties are essential for various applications, especially in aqueous environments (Marx & Rassat, 2002).

Asymmetric Synthesis

Tert-butyl substituted pyrrolidines are crucial in asymmetric synthesis, offering efficient routes to chiral pyrrolidine derivatives. Such synthetic methods are vital for the development of pharmaceuticals and other chiral compounds (Chung et al., 2005).

Propiedades

IUPAC Name |

tert-butyl 5-nitro-2-oxopyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-10(2,3)17-9(14)11-6-7(12(15)16)4-5-8(11)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTYBWOAVHSVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=CC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Phenylpropyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1408742.png)

![1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1408751.png)